molecular formula C20H21N3O3S B14225011 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide CAS No. 823780-87-6

4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide

Katalognummer: B14225011
CAS-Nummer: 823780-87-6
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: OBCCINDAONYFMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, and an aminomethylphenoxy moiety, which contributes to its reactivity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the aminomethylphenoxy intermediate, which is then reacted with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and acids.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other advanced materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aminomethylphenoxy moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Compared to these similar compounds, 4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide is unique due to its combination of the sulfonamide group and the aminomethylphenoxy moiety

Eigenschaften

CAS-Nummer

823780-87-6

Molekularformel

C20H21N3O3S

Molekulargewicht

383.5 g/mol

IUPAC-Name

4-[2,6-bis(aminomethyl)phenoxy]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H21N3O3S/c21-13-15-5-4-6-16(14-22)20(15)26-18-9-11-19(12-10-18)27(24,25)23-17-7-2-1-3-8-17/h1-12,23H,13-14,21-22H2

InChI-Schlüssel

OBCCINDAONYFMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3CN)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.